![molecular formula C23H19NO3 B6344379 1-Benzyl-6-(benzyloxy)-1H-indole-2-carboxylic acid CAS No. 1240572-38-6](/img/structure/B6344379.png)
1-Benzyl-6-(benzyloxy)-1H-indole-2-carboxylic acid
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Overview
Description
1-Benzyl-6-(benzyloxy)-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a benzyl group at the 1-position, a benzyloxy group at the 6-position, and a carboxylic acid group at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-(benzyloxy)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone to form the indole coreThe carboxylic acid group can be introduced via oxidation of an aldehyde or alcohol precursor .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-(benzyloxy)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl and benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction may yield alcohols or amines .
Scientific Research Applications
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of indole derivatives, including 1-benzyl-6-(benzyloxy)-1H-indole-2-carboxylic acid. Research indicates that compounds like IND1316 (a derivative) can activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and neuroprotection. In vivo studies demonstrated that IND1316 significantly reduced neuropathological symptoms in models of Huntington's disease by decreasing the aggregation of mutant huntingtin protein, a hallmark of the disease .
Key Findings
- Mechanism of Action : The activation of AMPK by these compounds leads to enhanced neuronal survival and function under stress conditions.
- Behavioral Improvements : In animal models, treatment with IND1316 resulted in improved motor functions and reduced depressive-like behaviors, as measured by the tail suspension test .
AMPK Activation
The activation of AMPK is a critical therapeutic target for various metabolic disorders. This compound and its derivatives have shown promising results as AMPK activators. The compound was found to activate AMPK at low concentrations without exhibiting cytotoxic effects, making it a suitable candidate for further development in metabolic disease therapies .
Research Insights
- Cellular Studies : In vitro experiments demonstrated that IND1316 effectively activated AMPK in HEK293 cells, suggesting good bioavailability and cell membrane permeability.
- Drug Profile : The compound exhibited favorable pharmacokinetic properties, indicating its potential for oral administration and effective central nervous system (CNS) penetration .
Cancer Therapy Potential
Indole-based compounds have been investigated for their anticancer properties. The structural characteristics of this compound suggest that it may inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
- In Vitro Efficacy : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by targeting key signaling pathways involved in tumor growth and survival.
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the indole ring has been correlated with enhanced inhibitory potency against cancer cells, indicating that modifications could lead to more effective anticancer agents .
Comparative Data Table
Compound Name | Mechanism | Target Disease | Key Findings |
---|---|---|---|
IND1316 | AMPK Activation | Huntington's Disease | Reduced mutant huntingtin aggregation; improved motor function |
This compound | Anticancer Activity | Various Cancers | Induced apoptosis; inhibited cell proliferation |
Mechanism of Action
The mechanism of action of 1-Benzyl-6-(benzyloxy)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The benzyl and benzyloxy groups may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The carboxylic acid group may also play a role in its solubility and bioavailability .
Comparison with Similar Compounds
1-Benzyl-1H-indole-2-carboxylic acid: Lacks the benzyloxy group, which may affect its biological activity and solubility.
6-Benzyloxy-1H-indole-2-carboxylic acid: Lacks the benzyl group, which may influence its binding affinity to molecular targets.
1-Benzyl-6-methoxy-1H-indole-2-carboxylic acid: Contains a methoxy group instead of a benzyloxy group, which may alter its chemical reactivity and biological properties.
Uniqueness: 1-Benzyl-6-(benzyloxy)-1H-indole-2-carboxylic acid is unique due to the presence of both benzyl and benzyloxy groups, which may enhance its biological activity and binding affinity to specific molecular targets. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
1-Benzyl-6-(benzyloxy)-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, with a focus on its applications in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The compound features an indole core substituted at the 1 and 6 positions with benzyl and benzyloxy groups, respectively. The carboxylic acid functional group at the 2-position plays a crucial role in its biological activity.
The mechanism of action of this compound involves interactions with various molecular targets, including enzymes and receptors. The benzyloxy group enhances the compound's ability to penetrate cell membranes, while the carboxylic acid can form hydrogen bonds and ionic interactions with target proteins, modulating their activity.
Antimicrobial Properties
Research indicates that derivatives of indole-2-carboxylic acids exhibit antimicrobial properties. For instance, studies have shown that certain indole derivatives can inhibit the growth of various bacterial strains. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting microtubule assembly .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
HIV-1 Integrase Inhibition | Disruption of viral replication pathways |
Study on HIV-1 Integrase Inhibition
A notable study evaluated the compound's efficacy as an HIV-1 integrase strand transfer inhibitor. The results indicated that modifications to the indole structure significantly enhanced inhibitory activity, achieving IC50 values as low as 0.13 μM for optimized derivatives. The binding mode analysis revealed that modifications improved interactions with viral DNA, suggesting a promising avenue for antiviral drug development .
Anticancer Activity in Breast Cancer Cells
Another study focused on the effect of indole derivatives on MDA-MB-231 breast cancer cells. The results showed that these compounds could induce significant morphological changes and enhance apoptotic activity at low concentrations (around 1 μM), confirming their potential as anticancer agents .
Properties
IUPAC Name |
1-benzyl-6-phenylmethoxyindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c25-23(26)22-13-19-11-12-20(27-16-18-9-5-2-6-10-18)14-21(19)24(22)15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJRUPNEQBNNHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=C2C=C(C=C3)OCC4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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